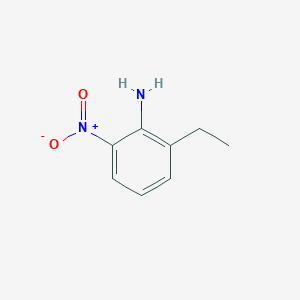

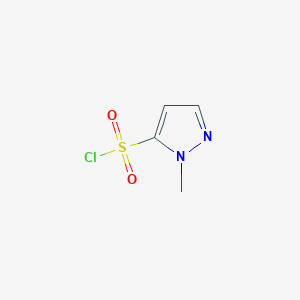

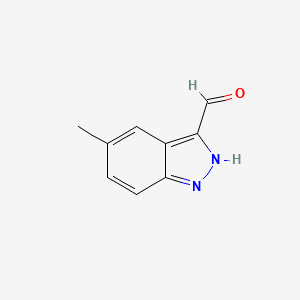

![molecular formula C8H6N2O2 B1322488 Imidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 256935-76-9](/img/structure/B1322488.png)

Imidazo[1,5-a]pyridine-6-carboxylic acid

Descripción general

Descripción

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of Imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access Imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyridine-6-carboxylic acid is characterized by a fused imidazole and pyridine ring. The carboxylic acid group is attached to the 6th position of the pyridine ring .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can serve as active layers in organic light-emitting diodes (OLEDs), where they emit light in response to an electric current. Their ability to emit light across a broad spectrum of colors, combined with their chemical stability, makes them valuable for display and lighting technologies.

Sensors

The unique chemical structure of imidazo[1,5-a]pyridine-6-carboxylic acid allows it to act as a chelating ligand for metallic ions . This property is exploited in the development of on-off-type sensors, where the compound can bind to specific ions, leading to a measurable change in the sensor’s output. Such sensors are useful in environmental monitoring and industrial process control.

Anti-Cancer Drugs

Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit promising activity against certain types of cancer cells . These compounds can interfere with the proliferation of cancer cells, making them potential candidates for anti-cancer drugs. The ongoing research aims to understand their mechanism of action and optimize their efficacy and selectivity towards cancer cells.

Confocal Microscopy and Imaging

Due to their luminescent properties, imidazo[1,5-a]pyridine derivatives can be used as emitters in confocal microscopy and imaging . They can be attached to biomolecules or used to label cells, allowing researchers to visualize biological processes with high resolution and specificity. This application is particularly valuable in the field of cell biology and diagnostics.

Pharmaceutical Field

Imidazo[1,5-a]pyridine-6-carboxylic acid is a significant structural component in the synthesis of various pharmaceuticals . Its derivatives are incorporated into drugs that target a range of diseases, from infectious diseases to neurological disorders. The ongoing synthesis research is focused on enhancing the pharmacological profiles of these drugs.

Agrochemicals

The compound also plays a crucial role in the development of agrochemicals . Its derivatives can be formulated into pesticides and herbicides, providing effective protection against pests and weeds. The research in this area is directed towards creating agrochemicals that are environmentally friendly and safe for use.

Mecanismo De Acción

Target of Action

Imidazo[1,5-a]pyridine-6-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Imidazo[1,5-a]pyridine-6-carboxylic acid, it is recommended to be stored in a sealed, dry environment at room temperature . It’s also important to avoid dust formation .

Safety and Hazards

Imidazo[1,5-a]pyridine-6-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propiedades

IUPAC Name |

imidazo[1,5-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDANXSOGJLMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626519 | |

| Record name | Imidazo[1,5-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-6-carboxylic acid | |

CAS RN |

256935-76-9 | |

| Record name | Imidazo[1,5-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,5-a]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)